molecular formula C15H9F5N2O2 B1209157 Penfluoron CAS No. 35367-31-8

Penfluoron

Cat. No. B1209157
CAS RN: 35367-31-8
M. Wt: 344.24 g/mol
InChI Key: JTHMHWAHAKLCKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds, including tris(pentafluorophenyl)borane, involves complex organometallic reactions and fluorination techniques. Tris(pentafluorophenyl)borane, for example, is known for its role as an activator in Ziegler-Natta polymerization chemistry and is synthesized through specific reactions that utilize the unique properties of fluorinated phenyl groups to create a strong Lewis acid (Erker, 2005).

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is significantly influenced by the presence of fluorine atoms. Fluorine, being highly electronegative, affects the electronic distribution within the molecule, resulting in unique structural features. For instance, perfluoropentacene exhibits a planar structure similar to pentacene but with enhanced stability and electron mobility due to its fluorination, facilitating its use in organic field-effect transistors (OFETs) (Sakamoto et al., 2004).

Chemical Reactions and Properties

Perfluorinated compounds engage in a variety of chemical reactions, including catalytic processes and addition reactions, which are distinct from their non-fluorinated counterparts. Tris(pentafluorophenyl)borane, for example, catalyzes hydrometallation reactions, alkylations, and aldol-type reactions, demonstrating its versatility as a catalyst and reagent in organic synthesis (Erker, 2005).

Physical Properties Analysis

The physical properties of perfluorinated compounds, such as perfluoropentacene, are characterized by high stability, low surface energy, and excellent thermal and chemical resistance. These properties are attributed to the strong C-F bonds and the shielding effect of the fluorine atoms, making these compounds suitable for applications in harsh environments (Sakamoto et al., 2004).

Chemical Properties Analysis

The chemical properties of perfluorinated compounds include high electronegativity, strong acidity in some cases, and a tendency to form stable complexes with various metals. These chemical characteristics enable their use in a wide range of catalytic and synthetic applications, highlighting their importance in modern chemistry and materials science.

  • Tris(pentafluorophenyl)borane and its applications in catalysis and organic synthesis (Erker, 2005).
  • Synthesis and characterization of perfluoropentacene for organic electronics applications (Sakamoto et al., 2004).

Scientific Research Applications

Tris(pentafluorophenyl)borane (BCF) Applications

  • Borylation Chemistry : Tris(pentafluorophenyl)borane, commonly known as BCF, has shown extensive applications in various reactions such as borylation, hydrogenation, and hydrosilylation. Its high Lewis acidity, derived from its C6F5 rings, makes it a versatile reagent in these reactions (Lawson & Melen, 2017).

Electrolyte Additive for Lithium-Ion Batteries

  • Bifunctional Electrolyte Additive : 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been reported as a bifunctional electrolyte additive for lithium-ion batteries. It acts as a redox shuttle for overcharge protection and also as an anion receptor to dissolve lithium fluoride generated during battery operation (Chen & Amine, 2007).

Catalysis in Organic and Organometallic Chemistry

  • Tris(pentafluorophenyl)borane in Catalysis : This compound has been increasingly used as a catalyst or stoichiometric reagent in organic and organometallic chemistry, including catalytic hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

Applications in Organic Electronics

  • Charge-Transport Parameters in Organic Electronics : The study of perfluorinated oligoacene crystals, like perfluoropentacene and perfluorotetracene, reveals significant changes in their electronic properties and charge-transport characteristics, important for organic electronics applications (Delgado et al., 2009).

Use in Polymer Optoelectronic Devices

  • Polyfluorene-Based Semiconductors : Polyfluorenes, combined with various periodic table elements, are used in polymer optoelectronic devices like light-emitting devices, solar cells, and sensors. These semiconductors have been tailored for specific applications in these fields (Xie et al., 2012).

Morphology-Dependent Emission in Solid State

  • Difluoroboron Avobenzone : Exhibiting morphology-dependent emission and mechanochromic luminescence, difluoroboron avobenzone is a candidate for commercial applications like rewritable inks (Zhang et al., 2010).

Microfluidic Device Engineering

  • Surface Engineering of Microfluidic Devices : Poly[para-xylylene carboxylic acid pentafluorophenolester-co-para-xylylene] has been used in the fabrication of microfluidic devices for surface immobilization of cell-capturing molecules, contributing to cell-based bioassays and clinical research applications (Lahann et al., 2003).

Safety and Hazards

The safety data sheet for Penfluoron can be found on various online databases . It is recommended to refer to these resources for detailed safety and hazard information.

Future Directions

While specific future directions for Penfluoron are not mentioned in the search results, there is a general trend towards the development of smart sensing technology for PFAS detection methods and associated environmental management best practices .

properties

IUPAC Name

2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMHWAHAKLCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042262
Record name Penfluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35367-31-8
Record name Penfluron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penfluron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENFLURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9940344YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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